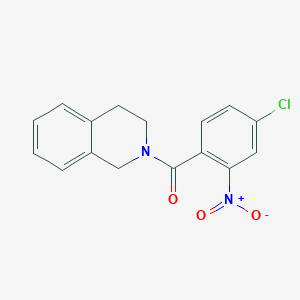
(4-chloro-2-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 4-chloro-2-nitrobenzoyl group attached to the tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Acetylation of 2-nitroaniline: 2-nitroaniline is treated with acetyl chloride at room temperature with continuous stirring to form 2-nitroacetanilide.
Chlorination: The 2-nitroacetanilide is then subjected to chlorination to introduce the chlorine atom at the desired position.
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core is synthesized through a series of reactions involving the reduction of isoquinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-(4-Chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 2-(4-amino-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of isoquinoline derivatives.
科学研究应用
2-(4-Chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-Chloro-2-nitroaniline: Similar in structure but lacks the tetrahydroisoquinoline core.
2-Chloro-4-nitroaniline: Another related compound with a different substitution pattern.
Uniqueness
2-(4-Chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the 4-chloro-2-nitrobenzoyl group and the tetrahydroisoquinoline core, which confer distinct chemical and biological properties .
属性
分子式 |
C16H13ClN2O3 |
|---|---|
分子量 |
316.74 g/mol |
IUPAC 名称 |
(4-chloro-2-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-5-6-14(15(9-13)19(21)22)16(20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2 |
InChI 键 |
REHQYOLBMZATFI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
溶解度 |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















